![molecular formula C11H8N2O3 B6414399 5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% CAS No. 1261991-99-4](/img/structure/B6414399.png)
5-Hydroxy-2-(3-nitrophenyl)pyridine, 95%
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Overview
Description
5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% (5-HNP) is an organic compound with a chemical formula of C10H7N2O3. It is a nitrogen-containing heterocyclic compound that can be used as a starting material for the synthesis of a variety of compounds. It is a colorless solid that is soluble in water and organic solvents. 5-HNP has been widely studied and used in the fields of organic synthesis, pharmaceuticals, and biochemistry.
Mechanism of Action
5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% acts as an electrophile in organic reactions, meaning that it can react with nucleophiles to form a new bond. It is also capable of forming hydrogen bonds with other molecules, which can be used to stabilize the structure of the molecule. Additionally, it can act as a catalyst in certain reactions, such as the hydrolysis of nitro groups.
Biochemical and Physiological Effects
5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it can act as an antioxidant, protecting cells from oxidative damage. Additionally, it has been found to have anticonvulsant and anti-inflammatory properties. It has also been shown to have an effect on the metabolism of glucose, which may be beneficial in the treatment of diabetes.
Advantages and Limitations for Lab Experiments
5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is soluble in both water and organic solvents. Additionally, it is relatively stable, making it suitable for use in a variety of reactions. However, it is important to note that 5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% is a potentially hazardous substance and should be handled with caution.
Future Directions
There are a number of potential future directions for the use of 5-Hydroxy-2-(3-nitrophenyl)pyridine, 95%. It could be used in the synthesis of new drugs or agrochemicals, or in the development of new polymers. Additionally, further research could be done to investigate its biochemical and physiological effects, and to develop new methods for the synthesis of 5-Hydroxy-2-(3-nitrophenyl)pyridine, 95%. Finally, it could be used as a starting material for the synthesis of other compounds, such as dyes and pigments.
Synthesis Methods
5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% can be synthesized by the reaction of 5-hydroxypyridine with 3-nitrophenyl chloroformate in the presence of an acid catalyst. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent oxidation of the reactants. The reaction proceeds in two steps: first, the 3-nitrophenyl chloroformate reacts with the 5-hydroxypyridine to form the desired product, 5-Hydroxy-2-(3-nitrophenyl)pyridine, 95%, and then the excess nitro group is hydrolyzed to form the by-product, 3-nitrophenol.
Scientific Research Applications
5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic molecules. It has been used as an intermediate in the synthesis of a number of drugs, such as anticoagulants, anti-inflammatory agents, and anticonvulsants. It has also been used in the synthesis of a variety of agrochemicals, including insecticides, fungicides, and herbicides. Additionally, 5-Hydroxy-2-(3-nitrophenyl)pyridine, 95% has been used in the synthesis of other organic molecules, such as dyes and polymers.
properties
IUPAC Name |
6-(3-nitrophenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-10-4-5-11(12-7-10)8-2-1-3-9(6-8)13(15)16/h1-7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGOMZHRLPIBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692560 |
Source
|
Record name | 6-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Nitrophenyl)pyridin-3-ol | |
CAS RN |
1261991-99-4 |
Source
|
Record name | 6-(3-Nitrophenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00692560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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